8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione - 716330-85-7

8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

Catalog Number: EVT-3085430
CAS Number: 716330-85-7
Molecular Formula: C18H19N5O2S2
Molecular Weight: 401.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-(1,3-benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione is an oxopurine.

5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU)

    Compound Description: 3-oxa-FU is a fluorinated pyrimidine analog investigated for its antibacterial and antitumor activity. Studies revealed marked inhibitory effects against S. faecium and E. coli, but lower activity against leukemia L-1210 cells. Notably, its biological effectiveness was limited by its rapid hydrolysis in growth media [].

    Relevance: While not structurally identical, 3-oxa-FU shares a heterocyclic ring system with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, both featuring a six-membered ring containing nitrogen and oxygen atoms. The presence of fluorine in 3-oxa-FU introduces electronegativity and potential for hydrogen bonding, impacting its biological interactions, a concept relevant for understanding the structure-activity relationships of the target compound.

5-Methyl-1,3-oxazine-2,6(3H)-dione (3-oxathymine)

    Compound Description: Synthesized through different routes, 3-oxathymine, a methylated pyrimidine analog, showed minimal biological activity against S. faecium, E. coli, and leukemia L-1210 cells at the tested concentrations [].

    Relevance: Similar to 3-oxa-FU, 3-oxathymine shares the same heterocyclic core structure as 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione. The methyl substitution in 3-oxathymine, compared to the fluorine in 3-oxa-FU, provides a direct comparison for understanding how different substituents influence the biological activity of these heterocyclic compounds []. Comparing their activities may offer insights into the role of the benzothiazole and pentyl substituents in the target compound.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione (Compound 2)

    Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for cardiovascular activity. Compound 2 exhibited potent prophylactic antiarrhythmic activity, highlighting its potential therapeutic value in cardiovascular diseases [].

    Relevance: Compound 2 possesses a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core, directly analogous to 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione. The presence of a piperazine ring in both compounds, albeit with different substituents, underscores the significance of this structural motif in their respective biological activities []. Comparing their structural differences and pharmacological profiles could provide valuable information for drug design, specifically targeting cardiovascular diseases and potentially exploring the antiarrhythmic potential of the target compound.

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione (Compound 15)

    Compound Description: As an 8-alkylamino derivative of compound 2, this molecule also displayed strong prophylactic antiarrhythmic activity. The inclusion of the 8-(2-morpholin-4-yl-ethylamino) substituent highlights its potential significance in modulating cardiovascular activity [].

    Relevance: Compound 15 is a derivative of compound 2, sharing the same core structure with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione. Comparing the structure and activity of compound 15 to both compound 2 and the target compound may reveal how specific substitutions at the 8-position of the purine ring influence antiarrhythmic activity, paving the way for designing more potent and selective drugs [].

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione (Compound 11)

    Compound Description: Another 8-alkylamino derivative of compound 2, this compound exhibited notable hypotensive activity, suggesting its potential for lowering blood pressure [].

    Relevance: As a derivative of compound 2, compound 11 shares structural similarities with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione. Specifically, the presence of an 8-alkylamino substituent, albeit a benzylamino group in this case, highlights the potential of modifications at this position for influencing cardiovascular activity. Comparing its hypotensive activity to other compounds in this series could guide the development of antihypertensive agents and potentially uncover similar properties in the target compound.

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione (Compound 12)

    Compound Description: Similar to compound 11, this derivative of compound 2 also demonstrated hypotensive activity, further emphasizing the potential of modifying the 8-position of this purine scaffold for developing blood pressure-lowering agents [].

    Relevance: This compound, with its 8-(pyridin-2-yl-methylamino) substitution, offers another point of comparison with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, highlighting how variations in the 8-alkylamino group can lead to distinct cardiovascular effects. Its hypotensive activity, alongside compound 11, emphasizes the potential of this structural class for developing novel antihypertensive therapies and suggests avenues for exploring similar properties in the target compound.

7-[[5-(3, 4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8piperazin-1yl-purine-2,6-dione

    Compound Description: Identified through a structure-based virtual screening study, this compound emerged as a promising inhibitor of the breast cancer target NUDT5, suggesting its potential as a therapeutic lead for breast cancer treatment [].

    Relevance: This compound shares a significant structural resemblance with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, particularly the 1,3-dimethyl-purine-2,6-dione core. The presence of a piperazine ring in both further strengthens their structural connection, indicating a possible shared mechanism of action or target specificity. Investigating the similarities and differences in their structures and binding properties to NUDT5 could be valuable for optimizing both compounds as potential anticancer agents.

(4-acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

    Compound Description: Identified through a virtual screening study focusing on inhibitors of the Zika virus methyltransferase (MTase), F3342-0450 demonstrated strong binding interactions with the MTase active site. This finding, further supported by molecular dynamics simulations and binding affinity calculations, suggests F3342-0450 as a promising candidate for antiviral drug development against Zika virus infection [].

    Relevance: Although not structurally identical to 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, F3342-0450's identification as a potential Zika virus MTase inhibitor highlights the broader context of antiviral drug discovery. While their structures differ, the research on F3342-0450 emphasizes the importance of exploring diverse chemical scaffolds, including purine derivatives like the target compound, for developing novel antiviral therapies.

8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

    Compound Description: Another compound identified in the Zika virus MTase inhibitor virtual screening study, F0886-0080, exhibited potential binding affinity for the enzyme. This suggests its potential as a starting point for designing more potent and selective anti-Zika virus agents [].

    Relevance: F0886-0080 shares a striking structural similarity with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, both featuring a 1,3-dimethyl-7-substituted-3,7-dihydro-purine-2,6-dione core. The key difference lies in the 8-position substituent, where F0886-0080 has a (2-hydroxy-ethylamino) group. This close structural resemblance makes F0886-0080 highly relevant for understanding the structure-activity relationships of the target compound, particularly regarding their potential antiviral activities and interactions with viral enzymes like MTase.

Bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol

    Compound Description: Identified as a potent myeloperoxidase (MPO) inhibitor, this compound exhibited the ability to trap the enzyme in its compound II state, effectively inhibiting its activity. This finding highlights its potential for modulating MPO activity in various inflammatory diseases [].

    Relevance: Although structurally distinct from 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, the identification of this compound as an MPO inhibitor highlights a potential therapeutic area for purine-based compounds. While their structures differ, exploring the target compound's ability to interact with MPO or other enzymes involved in inflammatory processes could reveal novel applications for this scaffold.

8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

    Compound Description: Identified alongside bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol, this compound also demonstrated potent MPO inhibitory activity by trapping the enzyme in its compound II state [].

    Relevance: This compound exhibits a high degree of structural similarity to 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione. Both compounds share a core structure of 3,7-dihydro-3-methyl-7-substituted-1H-purine-2,6-dione, with the primary difference being the substituent at the 7-position. This close structural similarity highlights its relevance for understanding the structure-activity relationships of the target compound, particularly regarding their potential interactions with MPO and possible applications in treating inflammatory diseases.

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

    Compound Description: A selective adenosine A2A receptor antagonist, KW-6002 has been investigated for its potential in treating Parkinson's disease (PD) and l-DOPA-induced dyskinesia (LID). Studies have shown that KW-6002 can effectively inhibit the development of sensitized responses to l-DOPA in mouse models of LID [, , ].

    Relevance: KW-6002 shares structural similarities with 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione, particularly the presence of a substituted purine ring system. The specific substitution pattern on the purine ring in KW-6002 contributes to its A2A receptor antagonist activity. This information is valuable for understanding how modifications to the purine scaffold, particularly at the 8-position as seen in the target compound, can influence interactions with adenosine receptors and potentially modulate dopaminergic signaling. , ,

Properties

CAS Number

716330-85-7

Product Name

8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5

InChI

InChI=1S/C18H19N5O2S2/c1-3-4-7-10-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-18-19-11-8-5-6-9-12(11)26-18/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,24,25)

InChI Key

IRSCSUYQQBSTMS-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.